molecular formula C14H16N4O3S B2766708 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034519-89-4

3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2766708
CAS No.: 2034519-89-4
M. Wt: 320.37
InChI Key: GMPMEBAVKGSIKV-UHFFFAOYSA-N
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Description

The compound “3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide” is a complex organic molecule. It contains several functional groups including a tetrahydro-2H-thiopyran ring, a 1,2,4-oxadiazole ring, and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydro-2H-thiopyran, 1,2,4-oxadiazole, and pyridine rings would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, and the pyridine ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxadiazole and pyridine rings might influence its solubility in different solvents .

Scientific Research Applications

Oxidative Cyclization and Desulfurization Processes

  • The oxidative cyclization of thiosemicarbazones into 1,3,4-oxadiazole derivatives highlights a synthetic route that could be relevant for creating compounds with similar structures to the specified chemical compound. This process, involving desulfurization and the formation of complex copper(II) compounds, suggests potential applications in coordination chemistry and materials science (Gómez-Saiz et al., 2002).

Biological Activities of Related Compounds

  • The design and synthesis of non-amidine factor Xa inhibitors containing pyridine N-oxide and 2-carbamoylthiazole units demonstrate significant anti-factor Xa activity. This suggests potential therapeutic applications for compounds with similar functionalities, especially in the development of new anticoagulant drugs (Haginoya et al., 2004).

Fused Heterocyclic Compound Synthesis

  • A novel synthesis route for fused tetraheterocyclic compounds, involving a domino reaction of acyclic α,α-dialkenoylketene S,S-acetals and diamines, resulted in structures combining thiopyran, thiophene, pyridine, and imidazole/pyrimidine cores. This demonstrates the potential for creating complex heterocyclic compounds with multiple rings, which could have applications in pharmaceuticals and organic materials (Liang et al., 2006).

Anticancer Activity of Tetrahydropyridines

  • The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents reveal the potential pharmaceutical applications of such compounds. The presence of the tetrahydropyridine moiety, along with oxadiazole derivatives, suggests these compounds could offer a basis for the development of new anticancer drugs (Redda & Gangapuram, 2007).

Electrochemical Properties

  • The study of the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds in aprotic media underscores the potential of pyridine derivatives in electrochemical applications. This research could be relevant for the development of bio-inspired materials and sensors (Trazza et al., 1982).

Properties

IUPAC Name

1-oxido-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-14(11-2-1-5-18(20)9-11)15-8-12-16-13(17-21-12)10-3-6-22-7-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPMEBAVKGSIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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